(1R,2R)-Ethyl2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Description

(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (CAS: 2361926-29-4) is a chiral cyclohexane derivative with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol. It features:

- A tert-butoxycarbonyl (Boc) group protecting the amine at position 2 of the cyclohexane ring.

- An ethyl ester at the carboxylate position.

- (1R,2R) stereochemistry, critical for its spatial orientation in synthetic or pharmaceutical applications.

This compound is widely used as a pharmaceutical intermediate due to its stability under basic conditions and ease of deprotection for amine functionalization . Its purity (≥95%) and stereochemical precision make it valuable in asymmetric synthesis .

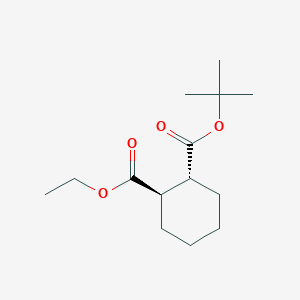

Structure

3D Structure

Properties

IUPAC Name |

2-O-tert-butyl 1-O-ethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-5-17-12(15)10-8-6-7-9-11(10)13(16)18-14(2,3)4/h10-11H,5-9H2,1-4H3/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWWCWZHPKFYNL-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Ethyl2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl cyclohexanecarboxylate is then subjected to a Boc-protection reaction using di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Ethyl2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the Boc group under basic conditions.

Major Products Formed

Oxidation: Cyclohexanecarboxylic acid.

Reduction: Ethyl 2-hydroxycyclohexanecarboxylate.

Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is C₁₄H₂₅N₁O₄, with a molecular weight of approximately 271.35 g/mol. The compound features a cyclohexane ring with an ethyl ester and a tert-butoxycarbonyl (Boc) amino group, which significantly influences its reactivity and stability during chemical transformations.

Synthesis and Reactivity

The synthesis of (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves several steps that utilize protection-deprotection strategies. These strategies are crucial for selectively modifying functional groups without affecting others. The compound can undergo hydrolysis and reactions involving amines due to its ester and amine functionalities.

Intermediate in Drug Synthesis

One of the most notable applications of (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is its role as an intermediate in the synthesis of Desmethyl Cariprazine Hydrochloride, an antipsychotic medication. Cariprazine acts as a D2/D3 dopamine receptor antagonist, which is beneficial for treating schizophrenia and bipolar disorder. The ability of this compound to modulate neurotransmitter systems makes it a valuable building block in developing new therapeutic agents.

Targeting Neurotransmitter Systems

The compound's structural features allow it to interact effectively with dopamine receptors, which are critical targets in treating various neurological disorders. Research indicates that compounds derived from (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate can exhibit significant biological activity by influencing dopamine pathways.

Case Study: Synthesis of Antipsychotic Agents

In a study focused on synthesizing antipsychotic agents, researchers utilized (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate as a key intermediate. The synthesis involved multiple steps where the Boc protecting group was selectively removed to yield the active amine necessary for further reactions leading to biologically active compounds. This approach highlights the compound's importance in developing new medications targeting complex neurological conditions.

Mechanism of Action

The mechanism of action of (1R,2R)-Ethyl2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves its reactivity as an ester and a Boc-protected compound. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, while the Boc group can be removed under acidic conditions to reveal a free amine. These functional groups allow the compound to participate in various biochemical pathways and interact with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Findings and Implications

Ester Group Variations

- Ethyl vs.

- Stability : Methyl esters (e.g., rel-(1R,2R)-methyl analog) require refrigeration (2–8°C), suggesting lower thermal stability than ethyl esters .

Stereochemistry and Substituent Positioning

- (1R,2R) Configuration : The target compound’s stereochemistry is critical for interactions with chiral receptors or enzymes, distinguishing it from diastereomers like (1S,2R) derivatives (e.g., ) .

- Position 2 vs.

Functional Group Modifications

- Boc Protection : All compared compounds retain the Boc group, ensuring amine protection during synthetic steps. However, analogs with additional groups (e.g., acetoxy in CAS 946598-34-1) introduce new hydrogen-bonding or steric effects .

- Salt Forms : The hydrochloride salt in improves aqueous solubility, a property absent in the neutral target compound .

Biological Activity

(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate, with the CAS number 2361926-29-4, is a compound that has attracted interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and relevant case studies.

- Molecular Formula : C14H25NO4

- Molecular Weight : 271.36 g/mol

- Structure : The compound features a cyclohexane ring substituted with an ethyl ester and a tert-butoxycarbonyl (Boc) amino group.

Research indicates that compounds like (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate may interact with various biological targets. These interactions can lead to significant biological effects, such as modulation of enzyme activity and receptor binding.

Enzyme Inhibition

Studies have suggested that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For example, the inhibition of GABA aminotransferase has been documented for structurally related compounds, suggesting potential neuropharmacological applications.

Receptor Interaction

The compound may also exhibit activity at ionotropic receptors. Research into structure-activity relationships (SAR) has shown that modifications in the chemical structure can significantly influence binding affinity and efficacy at these receptors.

Biological Activity Data

The following table summarizes key findings from various studies related to the biological activity of (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate and similar compounds:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Enzyme inhibition | In vitro assays | IC50 values suggest moderate inhibition of GABA aminotransferase. |

| Study B | Receptor binding | Radiolabeled ligand binding assays | High affinity for NMDA receptor subtypes observed. |

| Study C | Cytotoxicity assessment | MTT assay | Low cytotoxicity in human cell lines at therapeutic concentrations. |

Case Study 1: GABA Aminotransferase Inhibition

In a study examining neuroactive compounds, (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate was tested for its ability to inhibit GABA aminotransferase. The results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential use in treating neurological disorders characterized by GABA dysregulation.

Case Study 2: NMDA Receptor Modulation

Another investigation focused on the interaction of this compound with NMDA receptors. Using competitive binding assays, it was found that the compound could displace radiolabeled glutamate from NMDA receptors with an IC50 value indicative of moderate potency. This suggests possible implications for conditions such as Alzheimer's disease or other cognitive impairments.

Q & A

Basic | Role in β-Amino Acid Synthesis

Q: What is the role of (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate in synthesizing enantiomerically pure β-amino acids? A: This compound serves as a chiral intermediate for synthesizing β-amino acids by leveraging its stereochemistry and Boc-protected amine. The Boc group stabilizes the amine during reactions, enabling selective deprotection for downstream functionalization. For example, it can undergo Diels-Alder reactions with ethyl(E)-3-nitroacrylate to yield hydroxylated derivatives . Post-synthetic modifications include hydrolysis of the ethyl ester and Boc deprotection to generate free β-amino acids.

Basic | Boc Group Utility

Q: How is the tert-butoxycarbonyl (Boc) group in this compound utilized to prevent unwanted side reactions? A: The Boc group acts as a temporary protective moiety for the amine, preventing nucleophilic side reactions (e.g., acylation or oxidation). It is introduced via Boc-anhydride in basic conditions and removed under acidic conditions (e.g., TFA or HCl in dioxane). For instance, in cyclopropane derivatives, Boc protection ensures regioselectivity during cyclization steps while maintaining stereochemical integrity .

Advanced | Stereochemical Optimization

Q: What strategies optimize stereochemical outcomes during cyclopropane ring formation using this compound? A: Key strategies include:

- Catalyst Selection : Transition metal catalysts (e.g., Pd₂(dba)₃) enhance stereoselectivity in cyclopropanation .

- Reaction Conditions : Controlled temperatures (−78°C to 25°C) and inert atmospheres (N₂) minimize racemization .

- Chiral Auxiliaries : Use of enantiopure starting materials ensures retention of configuration during ring closure.

Advanced | Solubility Challenges

Q: How can solubility issues during purification be addressed? A: Low solubility in non-polar solvents is mitigated by:

- Gradient Elution : Flash chromatography with DCM/MeOH gradients (0–10% MeOH) improves separation .

- Derivatization : Temporary esterification (e.g., methyl esters) enhances solubility for HPLC purification .

- Co-solvents : Adding 1–5% DMF or DMSO aids dissolution without compromising column integrity.

Analytical | Structural Confirmation

Q: What spectroscopic methods confirm the structure and purity of this compound? A:

- NMR : ¹H/¹³C NMR identifies key signals: Boc tert-butyl (δ 1.4 ppm, singlet), cyclohexane protons (δ 1.2–2.6 ppm), and ester carbonyl (δ 170–175 ppm) .

- LCMS : Reverse-phase LCMS (C18 column, 0.1% formic acid) confirms molecular ion [M+H]⁺ (e.g., m/z 682.2 for intermediates) and purity (>95%) .

- Chiral HPLC : Polysaccharide columns (Chiralpak AD-H) verify enantiopurity (ee >98%) .

Advanced | Enzyme Inhibitor Development

Q: How does this compound contribute to enzyme inhibitor development? A: Its rigid cyclohexane scaffold and Boc-protected amine are critical for:

- Binding Affinity : The cyclohexane ring mimics natural substrates in enzyme active sites (e.g., proteases) .

- Selectivity : Fluorinated analogs (e.g., difluoromethyl derivatives) enhance hydrophobic interactions .

- Prodrug Design : The ethyl ester facilitates cell permeability, with intracellular esterases releasing the active acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.